![molecular formula C11H20BrNO4 B13687296 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is a chemical compound that features a brominated pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol typically involves the bromination of a pyrrolidine derivative followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated compounds.
科学研究应用
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive bromine and Boc-protected amine groups. The molecular targets and pathways involved would vary based on the specific reactions and applications.
相似化合物的比较
Similar Compounds
- 2-Bromo-4’-[(1-pyrrolidinyl)acetophenone]
- 4-Bromo-1-Boc-3-pyrrolidinylmethanol
- 2-Bromo-1-Boc-3-pyrrolidinylamine
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is unique due to its combination of a brominated pyrrolidine ring and a Boc-protected amine, which provides versatility in synthetic applications. Its ethanol moiety also offers additional functionalization possibilities, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H20BrNO4 |
|---|---|
分子量 |
310.18 g/mol |
IUPAC 名称 |
tert-butyl 3-bromo-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-6-8(12)9(7-13)16-5-4-14/h8-9,14H,4-7H2,1-3H3 |
InChI 键 |
FJSGHPQXHOBEOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


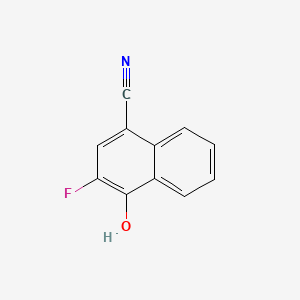
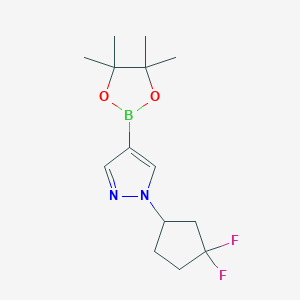
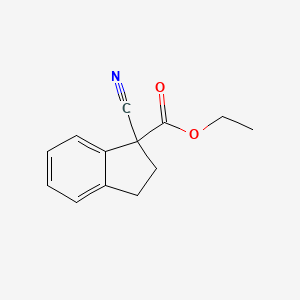
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)

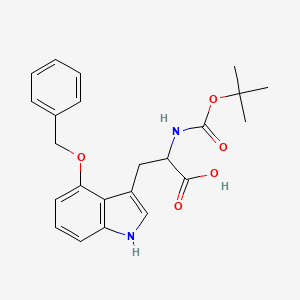
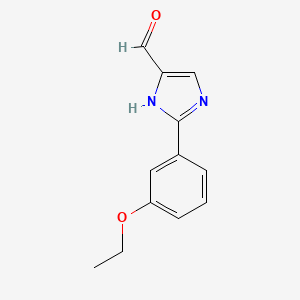
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
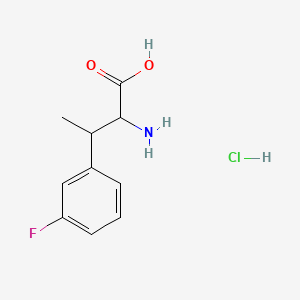
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
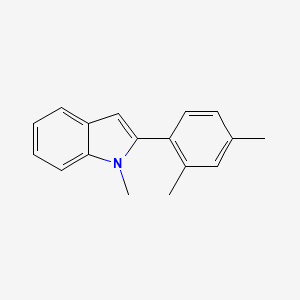
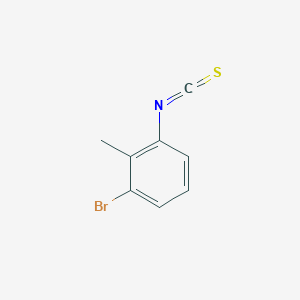

![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
